6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline

Catalog No.
S776584
CAS No.
28381-92-2
M.F
C20H13N3
M. Wt
295.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline

CAS Number

28381-92-2

Product Name

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline

IUPAC Name

6-phenylbenzimidazolo[1,2-c]quinazoline

Molecular Formula

C20H13N3

Molecular Weight

295.3 g/mol

InChI

InChI=1S/C20H13N3/c1-2-8-14(9-3-1)19-21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)23(19)20/h1-13H

InChI Key

CJXRQYFQNGCDJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N24

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N24

Availability of Information:

  • There are entries for 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline on various chemical compound databases like PubChem [] and ChemSpider []. These entries provide basic information such as its chemical structure, formula (C20H13N3), and average molecular weight. However, they lack detailed information on its synthesis, properties, or potential applications.
  • Several commercial vendors list 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline as a product, often with information on its spectroscopic data (NMR, HPLC, etc.) but without mentioning its specific research applications [, ].

Limited Research Focus:

  • A search for scientific publications mentioning 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline yielded few results, suggesting that research on this specific compound is limited. This could be due to various reasons, such as:
    • The compound might be relatively new or not widely available.
    • It might not possess unique or interesting properties for further investigation.
    • Research on this specific compound might be unpublished or ongoing.

Future Research Potential:

Despite the limited current information, 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline belongs to a broader class of compounds known as benzimidazo[1,2-c]quinazolines. This class has been explored for various potential applications, including:

  • Antimicrobial activity: Some benzimidazo[1,2-c]quinazolines have shown promising antibacterial and antifungal properties [].
  • Anticancer activity: Research suggests that some derivatives of this class might possess anticancer properties.
  • Kinase inhibition: Certain benzimidazo[1,2-c]quinazolines have been investigated for their ability to inhibit specific enzymes (kinases) involved in various cellular processes.

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline is a heterocyclic compound characterized by a fused imidazoquinazoline structure. This compound features a phenyl group attached to the benzo ring, which enhances its biological activity and chemical properties. The unique structure of 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline allows it to participate in various

The mechanism by which 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline potentially inhibits α-glucosidase enzymes remains under investigation []. Understanding the mechanism would require further studies on its interaction with the enzyme's active site.

The synthesis of 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline typically involves cyclization reactions. For instance, a common method includes the reaction of 2-bromophenyl derivatives with various azoles, leading to the formation of the benzo[4,5]imidazo[1,2-c]quinazoline framework. This cyclization can be catalyzed by copper or other transition metals to facilitate the formation of C–N bonds, which are critical for constructing the fused ring system .

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline exhibits notable biological activities. It has been identified as a potent inhibitor of tumor necrosis factor (TNF), which plays a key role in inflammation and immune response. Additionally, this compound demonstrates significant cytotoxic activity against various human cancer cell lines, making it a candidate for further development in cancer therapy . Its ability to modulate biological pathways positions it as a valuable compound in pharmacological research.

Several synthesis methods have been reported for 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline:

  • Copper-Catalyzed Reactions: Utilizing copper as a catalyst facilitates the formation of C–N bonds through Ullmann-type coupling reactions .
  • Cyclization Techniques: The initial step often involves cyclization between appropriate precursors such as 2-bromophenyl derivatives and azoles under controlled conditions .
  • Alternative Synthetic Routes: Other methods may involve the use of different coupling agents or solvents to optimize yield and purity .

The applications of 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline span several fields:

  • Pharmaceutical Development: Due to its cytotoxic effects on cancer cells and inhibition of inflammatory pathways, it is being explored as a potential therapeutic agent in oncology and immunology.
  • Biochemical Research: This compound serves as a tool for studying TNF-related pathways and other biological processes influenced by imidazoquinazolines.

Interaction studies involving 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline have focused on its binding affinity to various biological targets. Research indicates that this compound can effectively inhibit TNF signaling pathways and interact with specific receptors involved in cell proliferation and apoptosis. These interactions are critical for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Benzo[4,5]imidazo[1,2-c]quinazolineLacks the phenyl group; simpler structureLower cytotoxicity compared to 6-phenyl derivative
Imidazo[1,2-c]quinazolineContains only imidazole and quinazoline ringsDifferent biological activity profile
PhenylbenzimidazoleContains phenyl but lacks quinazoline componentPrimarily studied for antimicrobial properties

The presence of the phenyl group in 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline significantly enhances its biological activity compared to its simpler analogs. This structural feature contributes to its unique binding interactions and therapeutic potential.

XLogP3

5.5

Wikipedia

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline

Dates

Modify: 2023-08-15

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